molecular formula C11H16N4O2S B12000896 8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12000896
M. Wt: 268.34 g/mol
InChI Key: RAOBBFGKWWXVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an isobutylthio group attached to the purine ring, along with two methyl groups at positions 3 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective attachment of the isobutylthio group at the desired position on the purine ring. Common reagents used in this synthesis include alkyl halides and base catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The isobutylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylthio group plays a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 8-(ethylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(methylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(propylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-(isobutylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the isobutylthio group, which imparts distinct chemical and biological properties compared to its analogs. The size and branching of the isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

3,7-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-6(2)5-18-11-12-8-7(14(11)3)9(16)13-10(17)15(8)4/h6H,5H2,1-4H3,(H,13,16,17)

InChI Key

RAOBBFGKWWXVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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